(3R,5S)-5-methylpiperidin-3-ol hydrochloride
Overview
Description
(3R,5S)-5-methylpiperidin-3-ol hydrochloride is a chemical compound belonging to the piperidine class of heterocyclic organic compounds Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significance in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpiperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a piperidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux in appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
(3R,5S)-5-methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R,5S)-5-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect neurotransmitter levels in the brain. These interactions are crucial for its therapeutic applications in treating neurological and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, widely used in organic synthesis.
Piperidinone: A ketone derivative of piperidine, used as an intermediate in the synthesis of pharmaceuticals.
N-methylpiperidine: A methylated derivative of piperidine, used in various chemical reactions
Uniqueness
(3R,5S)-5-methylpiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Biological Activity
(3R,5S)-5-methylpiperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure contributes to its biological activity. The stereochemistry indicated by (3R,5S) suggests a specific spatial arrangement that can influence interactions with biological targets.
Property | Value |
---|---|
CAS Number | 1354392-05-4 |
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
IUPAC Name | 5-methylpiperidin-3-ol |
Solubility | Not available |
The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with various receptors in the central nervous system. It has been shown to:
- Inhibit or activate specific enzymes : This modulation affects various biochemical pathways, which can lead to therapeutic effects in neurological disorders.
- Alter receptor signaling pathways : The compound interacts with opioid and dopamine receptors, which may provide analgesic effects while minimizing addiction risks associated with traditional opioids .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine, suggesting applications in treating depression and anxiety disorders.
- Analgesic Effects : Its ability to modulate pain pathways makes it a candidate for developing new analgesics with reduced side effects compared to conventional opioids .
Case Studies and Research Findings
- Analgesic Efficacy : A study evaluated the analgesic properties of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics but with a lower risk of addiction .
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases like Alzheimer's .
- Structure-Activity Relationship (SAR) : SAR studies highlighted that modifications to the piperidine ring or substituents significantly impact the pharmacological profile. The presence of hydroxyl and methyl groups was crucial for enhancing binding affinity to biological targets .
Properties
IUPAC Name |
(3R,5S)-5-methylpiperidin-3-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFOEIVIFRQCLD-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-53-2 | |
Record name | rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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